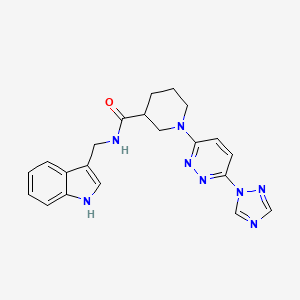

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide

Description

This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position, a piperidine-3-carboxamide group at the 1-position, and an indole-methyl substituent on the carboxamide nitrogen. The indole and triazole groups are critical for hydrogen bonding and π-π interactions, which may enhance binding affinity to biological targets .

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N8O/c30-21(24-11-16-10-23-18-6-2-1-5-17(16)18)15-4-3-9-28(12-15)19-7-8-20(27-26-19)29-14-22-13-25-29/h1-2,5-8,10,13-15,23H,3-4,9,11-12H2,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZWDGFYEYCSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the triazole ring is formed through cyclization reactions under acidic or basic conditions.

Pyridazine Ring Construction: The pyridazine ring is synthesized via condensation reactions involving appropriate dicarbonyl compounds.

Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Piperidine Ring Formation: The piperidine ring is typically constructed through reductive amination or other cyclization methods.

Final Coupling: The final step involves coupling the piperidine derivative with the indole and triazole-pyridazine intermediates, often using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at specific sites, such as the indole or piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the pyridazine or triazole rings using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), or acylating agents (acetic anhydride).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully or partially reduced analogs.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. Research indicates that the compound exhibits significant activity against various microorganisms. For instance, studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | S. aureus | 32 µg/mL |

| Triazole B | C. albicans | 16 µg/mL |

| Triazole C | E. coli | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer properties against multiple cancer cell lines. Studies indicate that specific modifications on the piperazine ring lead to significant cytotoxicity, suggesting potential for future drug design.

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study conducted by Zvenihorodska et al. synthesized various triazole derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, underscoring the potential for developing new therapeutic agents from triazole frameworks.

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of a series of triazole-based compounds against multiple cancer cell lines. The study found that compounds with specific substituents on the piperazine ring exhibited significant cytotoxicity, suggesting that these modifications could be critical for future drug design.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, such as kinases or proteases.

Receptors: It may bind to receptors, such as G-protein coupled receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycles :

- The target compound’s pyridazine-triazole core distinguishes it from analogs featuring pyridine (e.g., ) or pyrazolo-pyridine (e.g., ). Pyridazine’s electron-deficient nature may enhance interactions with polar biological targets.

- Triazole derivatives in agrochemicals (e.g., ) demonstrate the importance of substituent positioning for stability and activity, suggesting similar principles apply to the target compound.

Chlorine substituents in analogs (e.g., ) are associated with increased lipophilicity and pesticidal activity, whereas the target’s triazole may balance hydrophilicity for drug-like properties.

Synthetic Accessibility :

- The synthesis of triazole-pyridazine hybrids often involves nucleophilic substitution and condensation reactions (e.g., ), but the indole-methyl group in the target compound may require specialized coupling reagents or protecting-group strategies.

Research Findings and Implications

- Hydrogen Bonding : The triazole ring in the target compound likely engages in C–H⋯N and C–H⋯O interactions, as observed in structurally related triazole derivatives . These interactions could stabilize binding to target proteins.

- Electron Delocalization : The conjugated pyridazine-triazole system may exhibit electron delocalization akin to agrochemical triazoles, enhancing metabolic stability .

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps that include the formation of the triazole and pyridazine moieties, followed by the introduction of the indole and piperidine groups. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and indole structures. For instance, derivatives with similar scaffolds have been reported to exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings:

- Caspase Activation: Compounds with triazole moieties were shown to enhance caspase-3 activity significantly at concentrations around 10 µM, indicating their role in inducing apoptosis in cancer cells .

- Cell Cycle Arrest: Research demonstrated that certain derivatives could cause cell cycle arrest in the G2/M phase, leading to inhibited cell proliferation .

Other Pharmacological Activities

In addition to anticancer effects, this compound may exhibit other biological activities:

- Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, which could extend to this compound. Studies have shown that similar structures can inhibit bacterial growth effectively .

- Anti-inflammatory Effects: Some triazole-containing compounds have demonstrated anti-inflammatory properties in various models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

| Study | Compound | Activity | Cell Line | Concentration |

|---|---|---|---|---|

| Study 1 | Triazole Derivative A | Antiproliferative | MDA-MB-231 | 10 µM |

| Study 2 | Indole-Triazole B | Apoptosis Induction | HepG2 | 5 µM |

| Study 3 | Piperidine-Triazole C | Antimicrobial | E. coli | 50 µg/mL |

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression, such as Bcl-2 and other apoptotic regulators. The presence of specific functional groups enhances its binding potential, making it a candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.